molecular formula C8H8N2O B073248 2-Amino-6-methoxybenzonitrile CAS No. 1591-37-3

2-Amino-6-methoxybenzonitrile

Cat. No. B073248
CAS RN: 1591-37-3
M. Wt: 148.16 g/mol
InChI Key: LBVLXRZXEOPYDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Amino-6-methoxybenzonitrile and related compounds have been synthesized through various chemical reactions. For instance, a method involves the nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, resulting in a variety of 2-aminobenzonitriles in good to excellent yields. This process is noted for its use of an inexpensive iron(III) catalyst and the novel C-C bond cleavage of indoles, demonstrating a cost-effective and innovative approach to synthesizing these compounds (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of related aminobenzonitrile compounds has been extensively studied. For example, the structural analysis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile was determined using single crystal X-ray diffraction data. Such studies reveal the intricate details of the molecular arrangement and help in understanding the chemical behavior of these compounds (Ganapathy et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving aminobenzonitriles exhibit diverse outcomes depending on the reaction conditions. A notable reaction is the aminocyanation, which involves the direct addition of aryl cyanamides to arynes, incorporating amino and cyano groups synchronously. This method affords synthetically useful 1,2-bifunctional aminobenzonitriles and demonstrates the chemoselectivity of such processes (Rao & Zeng, 2014).

Physical Properties Analysis

The physical properties of aminobenzonitriles and related compounds have been a subject of interest in various studies. For example, the vibrational investigations of 2-amino-4-methoxybenzothiazole, a compound related to 2-amino-6-methoxybenzonitrile, have been carried out using FTIR and FT-Raman techniques. Such studies help in understanding the physical characteristics of these compounds, including their stability and reactivity (Arjunan et al., 2013).

Chemical Properties Analysis

The chemical properties of aminobenzonitriles have been explored in various contexts, such as their role as corrosion inhibitors. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have shown effective corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the practical applications of these compounds in protecting metals from corrosion (Verma et al., 2015).

Scientific Research Applications

Corrosion Inhibition

2-Amino-6-methoxybenzonitrile derivatives have been studied extensively for their corrosion inhibition properties. In one study, derivatives of 2-aminobenzene-1,3-dicarbonitriles, including a compound closely related to 2-Amino-6-methoxybenzonitrile, were synthesized and tested for their ability to inhibit corrosion of mild steel in acidic environments. These derivatives demonstrated significant inhibition efficiency, with one of the compounds achieving a 97.83% efficiency at a concentration of 100 mg/L. The study revealed that these inhibitors are of mixed type, suggesting they can provide protection by adsorbing onto the metal surface and forming a protective layer. The adsorption of these compounds follows the Langmuir adsorption isotherm, indicating a strong and uniform adsorption onto the metal surface. Quantum chemical calculations supported the experimental observations, providing insights into the molecular interactions responsible for the inhibition effects (Verma, Quraishi, & Singh, 2015).

Antimicrobial and Antioxidant Activities

Another interesting application of 2-Amino-6-methoxybenzonitrile derivatives is in the synthesis of biologically active compounds. A study focused on the synthesis, spectral characterization, and biological evaluation of a Cr(III) complex containing 2-aminobenzonitrile as a ligand. The results indicated that the synthesized complex exhibited moderate antibacterial activity against selected bacterial strains and significant antifungal and antioxidant activities compared to the free ligands. The DNA binding study suggested that the complex could strongly bind to DNA, highlighting its potential in biomedical applications (Govindharaju et al., 2019).

Photophysical Properties

The photophysical properties of 2-Amino-6-methoxybenzonitrile derivatives have also been explored for potential applications in fluorescence and materials science. One study synthesized a derivative through multicomponent reactions and investigated its solvatochromic properties, fluorescence quantum yield, and interaction with micelles and colloidal silver nanoparticles. This research highlights the potential of such derivatives as probes in fluorescence microscopy and as components in materials with specific optical properties (Khan, 2017).

Organic Synthesis

Furthermore, 2-Amino-6-methoxybenzonitrile serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the synthesis of substituted 2-amino-4-quinazolinones, a class of compounds known for their wide range of biological activities. This synthetic route involves the substitution of fluorine atoms in the benzene ring, followed by the formation of quinazolinone derivatives through condensation and ring closure reactions. Such methodologies demonstrate the utility of 2-Amino-6-methoxybenzonitrile in facilitating the synthesis of complex organic molecules (Fray et al., 2006).

properties

IUPAC Name

2-amino-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVLXRZXEOPYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507800
Record name 2-Amino-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxybenzonitrile

CAS RN

1591-37-3
Record name 2-Amino-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 70 g (0.5 mol) of 2-amino-6-fluorobenzonitrile (prepared, e.g. according to U.S. Pat. No. 4,504,660) in 250 ml of N,N-dimethylformamide was prepared, and a solution of 30.6 g (0.55 mol) of sodium methoxide in 70 ml of methanol was added dropwise at room temperature while stirring. The mixture was then refluxed for 5 hours with stirring. The completion of the reaction was monitored by TLC. An additional 25 g of sodium methoxide in 35 ml methanol were added and the reaction mixture was refluxed for an additional 4 hours while stirring. The reaction mixture was concentrated under reduced pressure. The resulting residue was triturated with water, filtered off with suction and the solids obtained were dissolved in ethyl acetate. The resulting solution was concentrated in vacuo. The obtained residue was triturated with petroleum ether and filtered off with suction. Yield: 48 g (63% of theory) of a brownish solid having a melting point of 143-146° C.
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70 g
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70 mL
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25 g
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Synthesis routes and methods II

Procedure details

One hundred ten grams (0.617 mol) of 2-methoxy-6-nitro-benzonitrile are dissolved in 1 liter of methanol and hydrogenated in the presence of 10% palladium on charcoal at ambient temperature and under a hydrogen pressure of 5 bar over a period of one hour. The catalyst is removed by filtration, the solvent is distilled off, and the residue is recrystallized from ethanol/diisopropyl ether.
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Synthesis routes and methods III

Procedure details

A solution of 2-methoxy-6-nitrobenzonitrile (1.01 g, 5.69 mmol), cyclohexene (2.84 g, 3.51 mL, 34.58 mmol) and 10% Pd/C (0.58 g) in EtOH (25 mL) was refluxed for 1.5 h. The mixture was cooled to room temperature, filtered and evaporated, to afford the title compound 0.83 g (98%). The crude product was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.17 (t, J=8.0 Hz, 1H), 6.31-6.35 (m, 1H), 6.17-6.21 (m, 1H), 5.97 (broad s, 2H), 3.76 (s, 3H).
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1.01 g
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3.51 mL
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25 mL
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0.58 g
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98%

Synthesis routes and methods IV

Procedure details

A 7-Fluoroquinolinone derivative in a 8 M solution of MeNH2 in EtOH:NMP (1:1), was submitted to microwave irradiation 4 times for 5 minutes at 220° C. After cooling, water was added, and the mixture was extracted with EtOAc. The organic extracts were collected and dried over Na2SO4. Evaporation of the solvent under reduced pressure and purification of the residue by reverse phase preparative HPLC afforded the desired product. Other primary and secondary amines were used neat, 1:1 with NMP.
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